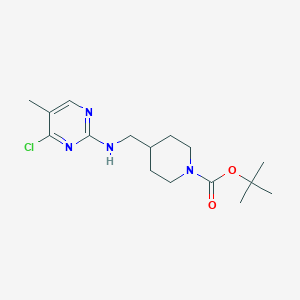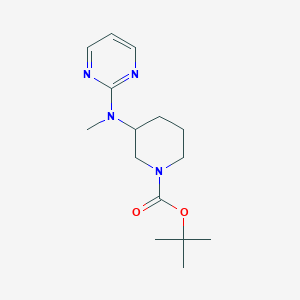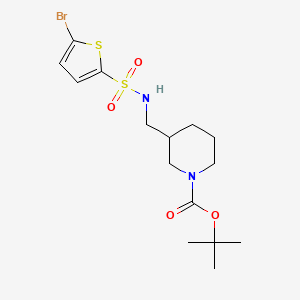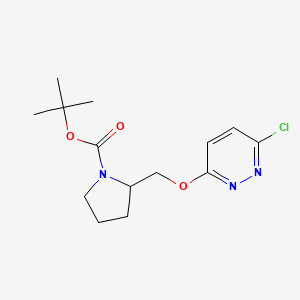
tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted pyrimidinyl group, and a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the reductive amination of 4-chloro-5-methylpyrimidin-2-ylamine with 4-formylpiperidine, followed by the protection of the amino group with tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one derivatives.
Reduction: : The compound can be reduced to remove the tert-butyl protecting group, yielding the corresponding amine.
Substitution: : The chloro group on the pyrimidinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : Piperidin-4-one derivatives.
Reduction: : Piperidine derivatives without the tert-butyl protecting group.
Substitution: : Substituted pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : It can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: : It is used in the production of agrochemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is unique due to its specific structural features, such as the tert-butyl group and the chloro-substituted pyrimidinyl group. Similar compounds include:
Tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate: : This compound has a cyclohexyl ring instead of a piperidine ring.
4-(((4-chloro-5-methylpyrimidin-2-yl)amino)methyl)piperidine-1-carboxylic acid: : This compound lacks the tert-butyl protecting group.
This compound .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[(4-chloro-5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(20-13(11)17)19-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOTGQGZGSZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110724 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-47-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-chloro-5-methyl-2-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-yl]-methanol](/img/structure/B3227678.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227698.png)


![[1-(4-Methyl-pyrimidin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3227717.png)



